![molecular formula C12H20N2O B2870934 (1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797875-07-0](/img/structure/B2870934.png)

(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

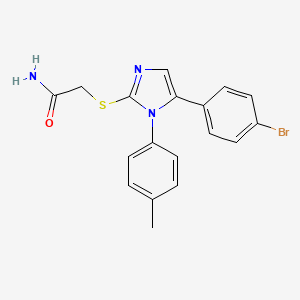

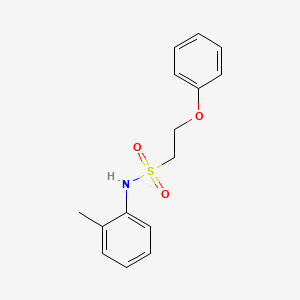

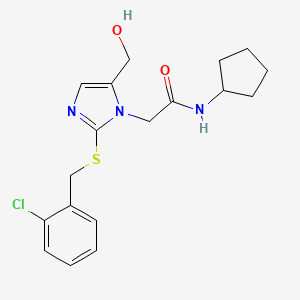

“(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic compound. It contains a bicyclic structure (azabicyclo[3.2.1]oct-2-ene), a tert-butyl group, and a carboxamide group .

Molecular Structure Analysis

The molecule contains a bicyclic structure, which likely contributes to its rigidity and may affect its chemical reactivity . The tert-butyl group is a bulky group that can influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bicyclic structure, the tert-butyl group, and the carboxamide group . The exact reactions it can undergo would depend on the conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The bicyclic structure could contribute to its rigidity, the tert-butyl group could affect its solubility and volatility, and the carboxamide group could participate in hydrogen bonding .科学的研究の応用

Acid-Catalyzed Rearrangement and Synthetic Applications

One study focused on the acid-catalyzed rearrangement of related compounds to synthesize derivatives of 3-amino-3-deoxy-D-altrose, highlighting a method applicable to the synthesis of complex sugar analogs and other functionalized molecules (Nativi, Reymond, & Vogel, 1989). This research demonstrates the compound's utility in creating structurally diverse and complex molecular architectures.

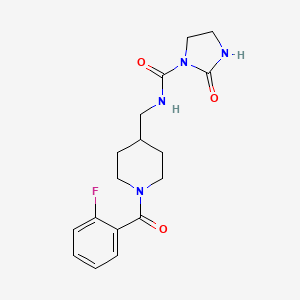

Molecular Structure Analysis

Another study detailed the synthesis and molecular structure of a chiral cyclic amino acid ester closely related to the compound of interest. This work utilized 1H NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis, to elucidate the compound's structure, showcasing its significance in understanding molecular conformations and interactions (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

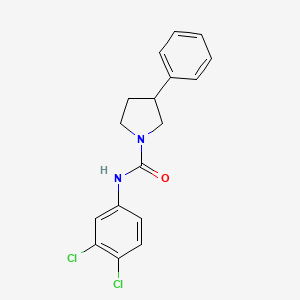

Application in Peptide Mimicry

Research has also explored the synthesis of enantiopure pyrrolizidinone amino acids, highlighting the compound's potential in creating conformationally restricted dipeptide surrogates. These surrogates can be used to investigate conformation-activity relationships in biologically active peptides, demonstrating the compound's utility in medicinal chemistry and drug design (Dietrich & Lubell, 2003).

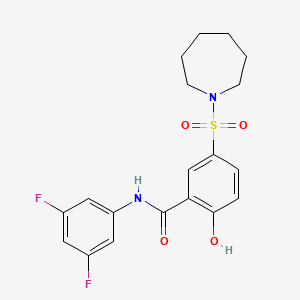

Synthesis of Novel Agonists

Furthermore, the compound has been utilized in the discovery of novel agonists for the alpha7 nicotinic acetylcholine receptor, indicating its role in the potential treatment of cognitive deficits in schizophrenia. This study underscores the compound's importance in neuroscience research and the development of therapeutics for cognitive disorders (Wishka et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-12(2,3)13-11(15)14-9-5-4-6-10(14)8-7-9/h4-5,9-10H,6-8H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBSUQYZPQCIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C2CCC1C=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)

![methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B2870854.png)

![4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B2870855.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2870859.png)

![Methyl 3-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2870863.png)

![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)

![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)

![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)